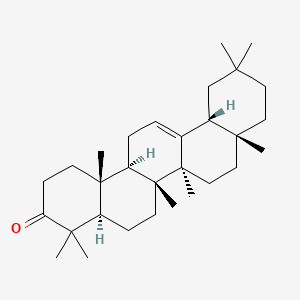

beta-Amyrone

Description

Structure

3D Structure

Properties

IUPAC Name |

(4aR,6aR,6bS,8aR,12aR,14aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-2,4a,5,6,7,8,9,10,12,12a,14,14a-dodecahydro-1H-picen-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O/c1-25(2)15-16-27(5)17-18-29(7)20(21(27)19-25)9-10-23-28(6)13-12-24(31)26(3,4)22(28)11-14-30(23,29)8/h9,21-23H,10-19H2,1-8H3/t21-,22-,23+,27+,28-,29+,30+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIIFBMGUDSHTOU-CFYIDONUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C2C1)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCC(=O)C5(C)C)C)C)[C@@H]1CC(CC2)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

638-97-1 | |

| Record name | β-Amyrone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=638-97-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

β-Amyrone: A Technical Guide to Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-Amyrone, a pentacyclic triterpenoid (B12794562) belonging to the oleanane (B1240867) class, has garnered significant interest within the scientific community due to its diverse pharmacological activities. As a naturally occurring compound, it is found in various plant species and often co-exists with its isomer, α-amyrone. This technical guide provides an in-depth overview of the primary natural sources of β-amyrone, detailed methodologies for its isolation and purification, and insights into its molecular mechanisms of action. The information presented herein is intended to serve as a comprehensive resource for researchers engaged in natural product chemistry, pharmacology, and the development of novel therapeutic agents.

Natural Sources of β-Amyrone

β-Amyrone is typically found as a constituent of complex mixtures of triterpenoids in various plant parts, including resins, leaves, and bark. The oleoresins of the Burseraceae family, particularly the genus Protium, are among the richest sources. While β-amyrone can be isolated directly from these natural sources, it is often obtained in higher yields through the semi-synthesis from its precursor, β-amyrin, which is generally more abundant.

Table 1: Prominent Natural Sources of β-Amyrone and its Precursor (β-Amyrin)

| Plant Species | Family | Plant Part | Compound(s) | Reference |

| Protium heptaphyllum | Burseraceae | Oleoresin | α,β-Amyrin, α,β-Amyrenone | |

| Protium kleinii | Burseraceae | Oleoresin | α,β-Amyrin | |

| Bursera species | Burseraceae | Oleoresin | α,β-Amyrin | |

| Aleurites moluccana | Euphorbiaceae | - | α,β-Amyrenone | |

| Sambucus adnata | Adoxaceae | - | β-Amyrone | |

| Pistacia lentiscus | Anacardiaceae | Resin | 28-Demethyl-β-amyrone | |

| Ficus species | Moraceae | Leaves, Latex | β-Amyrin | |

| Celastrus hindsii | Celastraceae | Leaves | α,β-Amyrin |

Isolation and Purification Methodologies

The isolation of β-amyrone can be approached via direct extraction and purification from plant materials or through a more common semi-synthetic route involving the oxidation of β-amyrin.

Method 1: Semi-synthesis of α,β-Amyrenone from α,β-Amyrin

This method is often preferred due to the higher abundance of the precursor amyrins. The protocol involves the oxidation of the hydroxyl group at the C-3 position.

Experimental Protocol:

-

Oxidation Reaction:

-

Dissolve 1.0 g of a mixture of α,β-amyrin in 30 mL of dichloromethane (B109758) (CH₂Cl₂).

-

To this solution, add 700 mg of pyridinium (B92312) chlorochromate (PCC).

-

Stir the reaction mixture at room temperature.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) at intervals of 30, 40, 60, 120 minutes, and up to 30 hours to ensure the complete consumption of the starting material.

-

-

Work-up and Purification:

-

Upon completion of the reaction, add ethyl ether to the mixture. This will result in the formation of a dark precipitate.

-

Wash the precipitate several times with ethyl ether.

-

The resulting product is a mixture of α,β-amyrenone.

-

Table 2: Quantitative Data for the Semi-synthesis of α,β-Amyrenone

| Parameter | Value | Reference |

| Starting Material | 1.0 g of α,β-Amyrin | |

| Oxidizing Agent | 700 mg of PCC | |

| Solvent | 30 mL of Dichloromethane | |

| Reaction Time | Monitored up to 30 hours | |

| Approximate Yield | ~70% | |

| Purity (by HPLC) | ~99.66% |

Method 2: Isolation of Amyrins from Protium heptaphyllum Oleoresin using High-Speed Counter-Current Chromatography (HSCCC) and HPLC

This protocol details a modern chromatographic approach for the direct isolation of amyrins from a natural resin.

Experimental Protocol:

-

HSCCC Fractionation:

-

Sample Preparation: Use 401.6 mg of the oleoresin from Protium heptaphyllum.

-

Biphasic Solvent System: Prepare a 1:1 (v/v) mixture of Hexane and Acetonitrile. The lower phase serves as the mobile phase.

-

HSCCC Parameters:

-

Column Volume: 113 mL

-

Flow Rate: 2.0 mL/min

-

Rotation Speed: 850 rpm

-

-

Collect 4.0 mL fractions per tube.

-

Extrude the stationary phase after the run.

-

-

Screening and Analysis:

-

Screen the collected fractions using TLC on silica (B1680970) gel F254 plates with 100% chloroform (B151607) as the mobile phase. Visualize the spots using a vanillin-sulfuric acid reagent.

-

Analyze the fractions showing the presence of amyrins by HPLC-DAD.

-

Analytical HPLC Conditions:

-

Column: Luna C18 (250mm x 4.6mm x 5µm)

-

Mobile Phase: Isocratic elution with 95% Acetonitrile and 5% Water + 0.05% TFA.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 202 nm

-

Column Temperature: 40°C

-

-

-

Semi-preparative HPLC Isolation:

-

Combine the fractions containing the amyrin mixture.

-

Perform isolation using semi-preparative HPLC under the same conditions as the analytical method, with the following modifications:

-

Column: Luna C18 (250mm x 10mm x 5µm)

-

Flow Rate: 3.0 mL/min

-

-

-

Characterization:

-

Subject the isolated substances to Nuclear Magnetic Resonance (NMR) for structural elucidation.

-

Method 3: General Protocol for Silica Gel Column Chromatography

This is a fundamental and widely applicable technique for the separation of triterpenoids like β-amyrone from crude plant extracts.

Experimental Protocol:

-

Column Preparation (Wet Packing):

-

Select a glass column of appropriate size.

-

Place a small plug of cotton or glass wool at the bottom of the column.

-

Clamp the column vertically and fill it halfway with the initial, least polar eluting solvent (e.g., hexane).

-

Prepare a slurry of silica gel (230-400 mesh) in the same solvent.

-

Pour the slurry into the column. Open the stopcock to allow the solvent to drain and the silica gel to pack.

-

Gently tap the column to ensure even packing and remove any air bubbles.

-

Once the silica gel has settled, add a thin layer of sand on top to protect the stationary phase.

-

Drain the solvent until the level is just above the sand.

-

-

Sample Loading (Dry Loading):

-

Dissolve the crude extract in a minimal amount of a suitable solvent.

-

Add a small amount of silica gel (approximately 1-2 times the weight of the extract) to this solution.

-

Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder.

-

Carefully add this powder to the top of the prepared column.

-

-

Elution:

-

Begin elution with a non-polar solvent (e.g., 100% hexane).

-

Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate).

-

Collect fractions of a consistent volume.

-

Monitor the fractions by TLC to identify those containing β-amyrone.

-

Combine the pure fractions and evaporate the solvent to obtain the isolated compound.

-

Method 4: Purification by Crystallization

Crystallization is a crucial final step to obtain high-purity β-amyrone.

Experimental Protocol:

-

Solvent Selection:

-

Dissolve the impure β-amyrone in a minimal amount of a suitable hot solvent in which it is highly soluble (e.g., acetone, ethanol).

-

Slowly add a co-solvent in which β-amyrone is less soluble (e.g., water) until slight turbidity is observed.

-

-

Crystal Formation:

-

Allow the solution to cool slowly to room temperature, and then in a refrigerator or ice bath to promote crystal growth.

-

If crystals do not form, scratching the inside of the flask with a glass rod can induce nucleation.

-

-

Isolation of Crystals:

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold solvent mixture.

-

Dry the crystals under vacuum to remove any residual solvent.

-

Visualization of Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates a general workflow for the isolation and purification of β-amyrone.

Caption: General workflow for the isolation of β-amyrone.

Signaling Pathway

β-Amyrone has been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway and the expression of COX-2.

Caption: Inhibition of the NF-κB pathway by β-amyrone.

Conclusion

This guide has outlined the primary natural sources of β-amyrone and provided detailed, actionable protocols for its isolation and purification. The methodologies described, ranging from semi-synthesis to advanced chromatographic techniques, offer researchers a variety of approaches to obtain this valuable bioactive compound. The visualization of both the experimental workflow and the inhibitory effect of β-amyrone on the NF-κB signaling pathway provides a clear framework for experimental design and mechanistic studies. As research into the therapeutic potential of β-amyrone continues, the methods and data presented here will serve as a foundational resource for the scientific community.

An In-depth Technical Guide to the Physicochemical Properties of β-Amyrone

For Researchers, Scientists, and Drug Development Professionals

Abstract

β-Amyrone, a pentacyclic triterpenoid (B12794562), has garnered significant interest within the scientific community due to its diverse pharmacological activities, including notable anti-inflammatory effects. This technical guide provides a comprehensive overview of the physicochemical properties of β-amyrone, offering a valuable resource for researchers, scientists, and professionals involved in drug discovery and development. This document details its structural and physical characteristics, spectral data, and relevant experimental protocols. Furthermore, it elucidates the molecular mechanisms underlying its biological activity, with a focus on its interaction with key inflammatory signaling pathways. All quantitative data is presented in structured tables for ease of comparison, and complex biological pathways and experimental workflows are visualized using detailed diagrams.

Physicochemical Properties

β-Amyrone is a naturally occurring triterpenoid ketone. Its core structure is based on the oleanane (B1240867) skeleton. The following tables summarize its key physicochemical properties. While data for highly purified β-amyrone is presented where available, some parameters are reported from studies on mixtures with its isomer, α-amyrone, and are noted accordingly.

Table 1: General and Physical Properties of β-Amyrone

| Property | Value | Source(s) |

| Molecular Formula | C₃₀H₄₈O | [1][2] |

| Molecular Weight | 424.7 g/mol | [1][2] |

| CAS Number | 638-97-1 | [1][2] |

| Appearance | White to off-white solid | [3] |

| Melting Point | Data for pure β-amyrone is not readily available. A melting event for a mixture of α,β-amyrenone was observed between 78°C and 115°C. | |

| Solubility | Soluble in DMSO, chloroform, dichloromethane, ethyl acetate (B1210297), and acetone. Low aqueous solubility. | [3] |

Table 2: Spectral Data of β-Amyrone

| Technique | Data | Source(s) |

| ¹H-NMR | The ¹H-NMR spectrum of a mixture of α- and β-amyrin (the precursor to β-amyrone) shows a characteristic olefinic proton signal for β-amyrin at δ 5.12 ppm (t, 1H, H-12). Upon oxidation to β-amyrone, shifts in the signals of protons adjacent to the newly formed carbonyl group at C-3 are expected. A study on β-amyrone reported methyl proton signals at δ 0.79, 0.81, 0.82, 0.86, 0.88, 0.92, 0.96, and 1.01 (all 3H, s), a multiplet at δ 2.00 (1H, m, H-18), multiplets at δ 2.24-2.30 (3H, m, H₂-2 and Hα-11), and the olefinic proton at δ 5.36 (1H, t, J = 5.00 Hz, H-12). | [1][4] |

| ¹³C-NMR | For a mixture of α- and β-amyrin, signals for β-amyrin are observed at δ 145.19 (C-13) and 121.74 (C-12). The carbonyl carbon (C-3) in β-amyrone is expected to appear significantly downfield. A study on a 1:1 mixture of lupenone (B1675497) and β-amyrone showed characteristic signals for β-amyrone. Another source indicates the carbonyl carbon chemical shift is approximately 241 ppm. | [5][6][7] |

| Mass Spectrometry (MS) | High-resolution mass spectrometry is consistent with the molecular formula C₃₀H₄₈O. The exact mass is calculated as 424.3705 Da. | [5] |

| Infrared (IR) Spectroscopy | The IR spectrum of a mixture of α,β-amyrenone shows a characteristic strong absorption band for the C=O stretching vibration around 1705 cm⁻¹. Theoretical calculations suggest a vibrational frequency of approximately 1655 cm⁻¹. | [7] |

| UV-Vis Spectroscopy | Specific λmax values for β-amyrone are not readily available in the literature. As an isolated ketone with a single olefinic bond, it is expected to have a weak n→π* transition in the UV region. | [8] |

Experimental Protocols

Synthesis of β-Amyrone from β-Amyrin

This protocol describes the oxidation of β-amyrin to β-amyrone. This method is adapted from a procedure for the synthesis of a mixture of α,β-amyrenone.

Materials:

-

β-Amyrin

-

Pyridinium (B92312) chlorochromate (PCC)

-

Dichloromethane (CH₂Cl₂)

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate

Procedure:

-

Dissolve β-amyrin in dichloromethane.

-

Add pyridinium chlorochromate (PCC) to the solution.

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether to precipitate the chromium salts.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to obtain pure β-amyrone.

Workflow for Synthesis and Purification of β-Amyrone:

Isolation of β-Amyrin from Natural Sources (General Procedure)

β-Amyrin, the precursor for β-amyrone synthesis, can be isolated from various plant sources. The following is a general procedure for its extraction and purification.

Materials:

-

Dried and powdered plant material

-

Hexane

-

Ethyl acetate

-

Methanol

-

Silica gel for column chromatography

Procedure:

-

Extract the dried plant material sequentially with solvents of increasing polarity (e.g., hexane, ethyl acetate, methanol).

-

Concentrate the extracts under reduced pressure.

-

Subject the hexane or ethyl acetate extract, which typically contains triterpenoids, to column chromatography on silica gel.

-

Elute the column with a gradient of hexane and ethyl acetate.

-

Monitor the fractions by TLC and combine fractions containing β-amyrin.

-

Recrystallize the combined fractions to obtain pure β-amyrin.

Biological Activity and Signaling Pathways

β-Amyrone exhibits significant anti-inflammatory properties, primarily through the inhibition of the cyclooxygenase-2 (COX-2) enzyme and modulation of the nuclear factor-kappa B (NF-κB) signaling pathway.

Inhibition of COX-2

Cyclooxygenase-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators. β-Amyrone has been shown to inhibit the expression of the COX-2 gene. While the precise mechanism of this inhibition is still under investigation, it is believed to interfere with the transcriptional regulation of the COX-2 gene.

Modulation of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate to the nucleus, where it induces the expression of numerous pro-inflammatory genes, including COX-2. Evidence suggests that β-amyrone may exert its anti-inflammatory effects by interfering with this pathway, potentially by inhibiting the IKK complex or upstream signaling components, thereby preventing the degradation of IκBα and the subsequent activation of NF-κB.

Signaling Pathway of β-Amyrone's Anti-inflammatory Action:

Conclusion

β-Amyrone presents a promising scaffold for the development of novel anti-inflammatory agents. This technical guide provides a consolidated resource of its physicochemical properties and biological activities. Further research is warranted to fully elucidate the precise molecular targets of β-amyrone within the NF-κB signaling cascade and to obtain a complete set of spectral and physical data for the pure compound. Such studies will be instrumental in advancing the therapeutic potential of this and related triterpenoids.

References

- 1. banglajol.info [banglajol.info]

- 2. biorlab.com [biorlab.com]

- 3. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Beta-Amyrone | C30H48O | CID 12306160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chemrxiv.org [chemrxiv.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of β-Amyrone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and relevant experimental protocols for the pentacyclic triterpenoid (B12794562), β-amyrone. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and natural product chemistry.

Chemical Structure and Stereochemistry

β-Amyrone, a member of the oleanane (B1240867) class of triterpenoids, is characterized by a pentacyclic skeleton. Its systematic IUPAC name is (4aR,6aR,6bS,8aR,12aR,14aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-2,4a,5,6,7,8,9,10,12,12a,14,14a-dodecahydro-1H-picen-3-one[1][2]. The chemical formula for β-amyrone is C₃₀H₄₈O, with a molecular weight of approximately 424.7 g/mol [1][2].

The stereochemistry of β-amyrone is complex, featuring multiple chiral centers that define its three-dimensional conformation. The oleanane skeleton consists of five fused rings, designated A, B, C, D, and E. The C-ring of β-amyrone adopts an envelope (E) configuration due to the presence of a double bond between carbons C12 and C13[3]. This double bond is a key feature distinguishing it from other triterpenoid skeletons. The ketone group at the C-3 position is another defining characteristic.

References

The Biosynthesis of β-Amyrone in Plants: A Technical Guide for Researchers

An in-depth exploration of the enzymatic pathway leading to the formation of the pentacyclic triterpenoid (B12794562) β-amyrone, offering valuable insights for researchers, scientists, and drug development professionals.

This technical guide details the biosynthesis of β-amyrone, a naturally occurring pentacyclic triterpenoid found in various plant species. The pathway commences with the cyclization of a linear precursor, 2,3-oxidosqualene (B107256), into the foundational triterpene skeleton, β-amyrin. This critical step is followed by an oxidation reaction to yield β-amyrone. This document provides a comprehensive overview of the enzymes involved, their mechanisms of action, and detailed experimental protocols for their study.

The Core Biosynthetic Pathway

The biosynthesis of β-amyrone is a two-step process initiated from the ubiquitous triterpenoid precursor, 2,3-oxidosqualene.

Step 1: Cyclization of 2,3-Oxidosqualene to β-Amyrin

The first committed step in β-amyrone biosynthesis is the stereospecific cyclization of the linear substrate, (3S)-2,3-oxidosqualene, to the pentacyclic triterpene, β-amyrin. This complex reaction is catalyzed by the enzyme β-amyrin synthase (bAS) , also known as 2,3-oxidosqualene-β-amyrin-cyclase.[1][2] This enzyme belongs to the oxidosqualene cyclase (OSC) family, which is responsible for generating the vast diversity of triterpenoid skeletons in plants.[1][3] The reaction involves a series of protonation, cyclization, and rearrangement steps, culminating in the formation of the characteristic oleanane (B1240867) skeleton of β-amyrin.[4]

Step 2: Oxidation of β-Amyrin to β-Amyrone

The second and final step is the oxidation of the C-3 hydroxyl group of β-amyrin to a ketone, resulting in the formation of β-amyrone (olean-12-en-3-one). While the involvement of an oxidase or dehydrogenase is evident, the specific enzyme responsible for this conversion in plants has not yet been definitively characterized in the surveyed literature. However, it is widely accepted that cytochrome P450 monooxygenases (P450s) are key players in the subsequent oxidation of triterpene skeletons.[3][5] It is therefore highly probable that a specific P450 enzyme is responsible for the C-3 oxidation of β-amyrin. Further research is required to isolate and characterize this putative β-amyrin C-3 oxidase.

Key Enzymes and Their Characteristics

2.1. β-Amyrin Synthase (bAS)

-

Function: Catalyzes the cyclization of 2,3-oxidosqualene to β-amyrin.[1][2]

-

Classification: Oxidosqualene cyclase (OSC).

-

Cofactors: Does not require any metal ions or other cofactors for its catalytic activity.

-

Subcellular Localization: Typically found in the endoplasmic reticulum.

2.2. Putative β-Amyrin C-3 Oxidase/Dehydrogenase

-

Function: Catalyzes the oxidation of the 3-hydroxyl group of β-amyrin to a ketone to form β-amyrone.

-

Classification: Likely a cytochrome P450 monooxygenase (P450) or a dehydrogenase.

-

Cofactors: If a P450, it would require NADPH and a cytochrome P450 reductase (CPR) for activity. If a dehydrogenase, it would likely utilize NAD(P)+ as a cofactor.

-

Subcellular Localization: Expected to be localized in the endoplasmic reticulum if it is a P450.

Quantitative Data

Quantitative data on the biosynthesis of β-amyrone, such as enzyme kinetics and in planta concentrations, are limited. However, studies on related triterpenoids and the heterologous expression of β-amyrin synthase provide some insights.

| Plant Species | Compound | Concentration | Analytical Method | Reference |

| Celastrus hindsii (leaves) | β-Amyrin | 3.27 g/kg dry weight | GC-MS, NMR | [6] |

| Guiera senegalensis (leaves) | β-Amyrin | 20.64 µg/mg | HPTLC | [7] |

| Caesalpinia bonducella (seed kernel) | β-Amyrin | 64.86 µg/g | HPLC | [8] |

| Coccinia indica (fruits) | β-Amyrin | 316.75 µg/g | HPLC | [8] |

Table 1: Quantitative analysis of β-amyrin in various plant species.

Experimental Protocols

4.1. Heterologous Expression and Functional Characterization of β-Amyrin Synthase

This protocol describes the expression of a plant-derived β-amyrin synthase gene in a yeast strain deficient in lanosterol (B1674476) synthase, allowing for the functional characterization of the enzyme.

Experimental Workflow:

Methodology:

-

Gene Cloning:

-

Isolate total RNA from the plant tissue of interest.

-

Synthesize first-strand cDNA using reverse transcriptase.

-

Amplify the full-length coding sequence of the putative β-amyrin synthase gene using gene-specific primers.

-

Ligate the PCR product into a suitable yeast expression vector (e.g., pYES2) under the control of an inducible promoter (e.g., GAL1).[2][9]

-

-

Yeast Transformation and Expression:

-

Transform a Saccharomyces cerevisiae strain deficient in lanosterol synthase (e.g., GIL77) with the expression vector.[9]

-

Grow the transformed yeast cells in a selective medium to the mid-log phase.

-

Induce gene expression by adding galactose to the medium.

-

Continue cultivation for 48-72 hours.

-

-

Metabolite Extraction and Analysis:

-

Harvest the yeast cells by centrifugation.

-

Saponify the cells with alcoholic potassium hydroxide.

-

Extract the non-saponifiable lipids with an organic solvent (e.g., hexane (B92381) or diethyl ether).

-

Analyze the extract by Gas Chromatography-Mass Spectrometry (GC-MS) to identify β-amyrin based on its retention time and mass spectrum compared to an authentic standard.[6][10]

-

For structural confirmation, purify the product using chromatographic techniques and perform Nuclear Magnetic Resonance (NMR) analysis.[6]

-

4.2. In Vitro Assay for Putative β-Amyrin C-3 Oxidase Activity

This protocol outlines a method to test the activity of a candidate enzyme (e.g., a cytochrome P450) for its ability to oxidize β-amyrin to β-amyrone.

Experimental Workflow:

Methodology:

-

Enzyme Preparation:

-

Heterologously express the candidate C-3 oxidase gene (e.g., a P450) in a suitable system (e.g., insect cells or yeast) and prepare microsomal fractions.

-

-

Enzymatic Reaction:

-

Prepare a reaction mixture containing the microsomal fraction, β-amyrin (dissolved in a suitable solvent like acetone (B3395972) or DMSO), NADPH, and a buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).

-

Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.

-

Include control reactions without the enzyme or without NADPH.

-

-

Product Extraction and Analysis:

-

Stop the reaction by adding an organic solvent (e.g., ethyl acetate).

-

Extract the products and analyze the organic phase by GC-MS or LC-MS.

-

Compare the product profile with that of an authentic β-amyrone standard to identify the product.

-

4.3. GC-MS Analysis of β-Amyrin and β-Amyrone

This protocol provides a general method for the analysis of β-amyrin and β-amyrone in plant extracts or enzymatic reaction mixtures.

Methodology:

-

Sample Preparation:

-

For plant tissues, perform a solvent extraction (e.g., with ethanol (B145695) or methanol) followed by saponification to release the triterpenoids from their glycosylated forms.

-

For enzymatic assays, extract the reaction mixture with an appropriate organic solvent.

-

Evaporate the solvent and re-dissolve the residue in a suitable solvent for injection (e.g., hexane or ethyl acetate).

-

-

Derivatization (Optional but Recommended):

-

To improve the volatility and chromatographic properties of β-amyrin, derivatize the hydroxyl group by silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). β-amyrone does not require derivatization.

-

-

GC-MS Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5).

-

Injector: Split/splitless or on-column injection.

-

Oven Temperature Program: A temperature gradient is typically used, for example, starting at 150°C and ramping up to 300°C.

-

Carrier Gas: Helium.

-

MS Detector: Operate in full scan mode to obtain mass spectra for identification and in selected ion monitoring (SIM) mode for quantification.[6][11]

-

Signaling Pathways and Logical Relationships

The biosynthesis of β-amyrone is embedded within the broader triterpenoid biosynthetic network in plants. The initial precursor, 2,3-oxidosqualene, represents a key branch point between primary metabolism (sterol biosynthesis) and secondary metabolism (triterpenoid biosynthesis).

This diagram illustrates that 2,3-oxidosqualene serves as a crucial metabolic node. It can be directed towards the synthesis of essential phytosterols via cycloartenol synthase (CAS) or towards the production of a vast array of triterpenoids, including β-amyrone, initiated by enzymes like β-amyrin synthase (bAS). The subsequent oxidation of β-amyrin highlights the role of tailoring enzymes, such as P450s, in further diversifying the chemical landscape of plant natural products.

Conclusion

The biosynthesis of β-amyrone in plants is a specialized branch of the extensive triterpenoid pathway. While the initial cyclization step catalyzed by β-amyrin synthase is well-established, the subsequent oxidation to β-amyrone presents an area ripe for further investigation to identify and characterize the specific enzyme responsible. The protocols and information provided in this guide offer a solid foundation for researchers to delve deeper into this pathway, with potential applications in metabolic engineering, drug discovery, and understanding the chemical ecology of plants.

References

- 1. researchgate.net [researchgate.net]

- 2. Beta-amyrin synthase--cloning of oxidosqualene cyclase that catalyzes the formation of the most popular triterpene among higher plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular cloning, functional characterization and expression of the β-amyrin synthase gene involved in saikosaponin biosynthesis in Bupleurum chinense DC - PMC [pmc.ncbi.nlm.nih.gov]

- 4. β-Amyrin biosynthesis: catalytic mechanism and substrate recognition - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. α-Amyrin and β-Amyrin Isolated from Celastrus hindsii Leaves and Their Antioxidant, Anti-Xanthine Oxidase, and Anti-Tyrosinase Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Analysis of antioxidative and antiviral biomarkers β-amyrin, β-sitosterol, lupeol, ursolic acid in Guiera senegalensis leaves extract by validated HPTLC methods - PMC [pmc.ncbi.nlm.nih.gov]

- 8. globalresearchonline.net [globalresearchonline.net]

- 9. Identification of a product specific beta-amyrin synthase from Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Identification of beta-amyrin and sophoradiol 24-hydroxylase by expressed sequence tag mining and functional expression assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quantification of α- and β-amyrin in rat plasma by gas chromatography-mass spectrometry: application to preclinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

Pentacyclic Triterpenes: A Deep Dive into Their Therapeutic Potential and Mechanisms of Action

A Technical Guide for Researchers and Drug Development Professionals

Pentacyclic triterpenes, a class of naturally occurring compounds widely distributed in the plant kingdom, have garnered significant attention from the scientific community for their broad spectrum of pharmacological activities.[1][2][3][4] These complex molecules, with their characteristic five-ring structure, have demonstrated promising anti-inflammatory, anti-cancer, and other therapeutic effects in numerous preclinical studies.[1][2][3][4] This in-depth technical guide provides a comprehensive literature review of key pentacyclic triterpenes, focusing on their core biological activities, underlying mechanisms of action, and detailed experimental methodologies for their study.

Core Bioactivities and Quantitative Data

The therapeutic potential of pentacyclic triterpenes is underscored by their potent biological effects, often quantified by the half-maximal inhibitory concentration (IC50). The following tables summarize the cytotoxic and anti-inflammatory activities of prominent pentacyclic triterpenes—oleanolic acid, ursolic acid, and betulinic acid—across various experimental models.

Table 1: Cytotoxicity (IC50) of Oleanolic Acid in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |

| DU145 | Prostate Cancer | 112.57 | [5] |

| MCF-7 | Breast Cancer | 132.29 | [5] |

| U87 | Glioblastoma | 163.60 | [5] |

| HepG2 | Hepatocellular Carcinoma | 31.94 | [6][7] |

| A549 | Non-small cell lung cancer | Not specified, but showed growth inhibition | [8] |

| H460 | Non-small cell lung cancer | Not specified, but showed growth inhibition | [8] |

Table 2: Cytotoxicity (IC50) of Ursolic Acid in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| Jurkat | Leukemic T-cells | 32.5 | [9] |

| Ca3/7 | Mouse Skin Papilloma | Elevated with PPARα antagonist | [10] |

Table 3: Anti-inflammatory Activity of Ursolic Acid

| Assay | Cell Type/Model | Effect | Concentration | Reference |

| Lymphocyte Proliferation | T-cells | Inhibition | 0.25–5 µM | [11] |

| IL-2 and TNF-α Production | Jurkat cells | Inhibition | < 32.5 µM | [9] |

| COX-2 Inhibition | In vitro | Potent | Not specified | [12] |

Key Signaling Pathways Modulated by Pentacyclic Triterpenes

Pentacyclic triterpenes exert their biological effects by modulating a complex network of intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action and for the development of targeted therapies. The primary signaling cascades affected include the NF-κB, PI3K/Akt/mTOR, and MAPK pathways.[2][13]

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immune responses, cell proliferation, and apoptosis.[14] Lupeol, a well-studied pentacyclic triterpene, has been shown to inhibit NF-κB activation by preventing the phosphorylation and subsequent degradation of its inhibitor, IκBα.[14][15][16] This sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory and pro-survival genes.

The PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a central signaling cascade that governs cell growth, proliferation, survival, and metabolism.[17][18] Oleanolic acid has been demonstrated to inhibit this pathway by reducing the phosphorylation of key components like PI3K and Akt.[17][19] Downregulation of this pathway can lead to decreased cell proliferation and the induction of apoptosis and autophagy in cancer cells.[18][20]

Detailed Experimental Protocols

Reproducibility and standardization are paramount in scientific research. This section provides detailed methodologies for key experiments commonly employed in the study of pentacyclic triterpenes.

Extraction and Isolation of Pentacyclic Triterpenes

A general protocol for the extraction and isolation of pentacyclic triterpenes from plant material is outlined below.[21][22][23][24]

Materials:

-

Dried and powdered plant material

-

Methanol (B129727) (MeOH)

-

n-hexane

-

Ethyl acetate (B1210297) (EtOAc)

-

Silica (B1680970) gel for column chromatography

-

Solvents for elution (e.g., n-hexane/acetone gradient)

Procedure:

-

Extraction: Macerate the powdered plant material in methanol at room temperature for an extended period (e.g., 48-72 hours).[21][24] Repeat the extraction multiple times to ensure completeness.

-

Solvent Evaporation: Combine the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Liquid-Liquid Partitioning: Suspend the crude extract in a water-methanol mixture and perform sequential liquid-liquid partitioning with n-hexane followed by ethyl acetate. This will separate compounds based on their polarity.[21]

-

Fractionation: Evaporate the solvents from the n-hexane and ethyl acetate fractions to yield the respective crude fractions.

-

Column Chromatography: Subject the desired fraction (e.g., ethyl acetate extract) to silica gel column chromatography.[24] Elute the column with a gradient of solvents of increasing polarity (e.g., a gradient of n-hexane and acetone).

-

Purification: Collect fractions and monitor by thin-layer chromatography (TLC). Combine fractions containing the target compound and subject them to further purification steps, such as repeated column chromatography or preparative TLC, until a pure compound is obtained.[21]

Quantification by High-Performance Liquid Chromatography (HPLC)

Instrumentation and Conditions (Example for Ursolic and Oleanolic Acid):

-

HPLC System: Agilent 1290 Infinity II 2D-LC System or similar.[29]

-

Column: Symmetry Shield RP18 column (e.g., 4.6 × 250 mm, 5 µm).[27]

Procedure:

-

Standard Preparation: Prepare stock solutions of pure ursolic acid and oleanolic acid in methanol. Create a series of standard solutions of known concentrations by serial dilution.

-

Sample Preparation: Dissolve a known amount of the plant extract or isolated compound in methanol. Filter the solution through a 0.45 µm filter before injection.

-

Analysis: Inject the standard solutions and the sample solution into the HPLC system.

-

Quantification: Generate a calibration curve by plotting the peak area against the concentration of the standard solutions. Determine the concentration of the pentacyclic triterpenes in the sample by interpolating its peak area on the calibration curve.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[30][31][32][33]

Materials:

-

96-well plates

-

Cancer cell lines

-

Complete culture medium

-

Pentacyclic triterpene stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of the pentacyclic triterpene and a vehicle control (DMSO). Incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting cell viability against the logarithm of the compound concentration.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[31][34]

Materials:

-

6-well plates

-

Cancer cell lines

-

Pentacyclic triterpene solution

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of the pentacyclic triterpene for the appropriate duration.

-

Cell Harvesting and Washing: Harvest the cells and wash them twice with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI solution to the cell suspension. Incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.

Western Blot Analysis for Signaling Proteins

Western blotting is used to detect specific proteins in a sample and is crucial for studying the modulation of signaling pathways.[17][32][35]

Materials:

-

Cancer cell lines

-

Pentacyclic triterpene solution

-

RIPA buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-PI3K)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Lysis: Treat cells with the pentacyclic triterpene, then lyse the cells in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody.

-

Detection: Detect the protein bands using an ECL substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the relative protein expression levels.

This guide provides a foundational understanding of the therapeutic potential and mechanistic intricacies of pentacyclic triterpenes. The provided data and protocols are intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further exploration into this promising class of natural compounds.

References

- 1. Bioactive Pentacyclic Triterpenes Trigger Multiple Signalling Pathways for Selective Apoptosis Leading to Anticancer Efficacy: Recent Updates and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Modulation of Tumour-Related Signaling Pathways by Natural Pentacyclic Triterpenoids and their Semisynthetic Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Selected Pentacyclic Triterpenoids and Their Derivatives as Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Oleanolic acid induces p53-dependent apoptosis via the ERK/JNK/AKT pathway in cancer cell lines in prostatic cancer xenografts in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Oleanolic acid and its synthetic derivatives for the prevention and therapy of cancer: Preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The effects of ursolic acid on cytokine production via the MAPK pathways in leukemic T-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Overview of Ursolic Acid Potential for the Treatment of Metabolic Disorders, Autoimmune Diseases, and Cancers via Nuclear Receptor Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Potent Anti-Inflammatory Activity of Ursolic Acid, a Triterpenoid Antioxidant, Is Mediated through Suppression of NF-κB, AP-1 and NF-AT | PLOS One [journals.plos.org]

- 12. Ursolic Acid and Its Derivatives as Bioactive Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Lupeol inhibits LPS-induced NF-kappa B signaling in intestinal epithelial cells and macrophages, and attenuates acute and chronic murine colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. aacrjournals.org [aacrjournals.org]

- 16. Lupeol Is One of Active Components in the Extract of Chrysanthemum indicum Linne That Inhibits LMP1-Induced NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Protective Effects of Pretreatment with Oleanolic Acid in Rats in the Acute Phase of Hepatic Ischemia-Reperfusion Injury: Role of the PI3K/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 18. scholar.gist.ac.kr [scholar.gist.ac.kr]

- 19. Oleanolic acid alleviates obesity‐induced skeletal muscle atrophy via the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Oleanolic Acid Induces Autophagy and Apoptosis via the AMPK-mTOR Signaling Pathway in Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Selective and cost-effective protocol to separate bioactive triterpene acids from plant matrices using alkalinized ethanol: Application to leaves of Myrtaceae species - PMC [pmc.ncbi.nlm.nih.gov]

- 24. japsonline.com [japsonline.com]

- 25. Determination of oleanolic acid and ursolic acid contents in Ziziphora clinopodioides Lam. by HPLC method - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Preparation and HPLC Analysis of Ursolic Acid From Eriobotrya japonica Lindl | Semantic Scholar [semanticscholar.org]

- 27. omicsonline.org [omicsonline.org]

- 28. ijesrr.org [ijesrr.org]

- 29. lcms.cz [lcms.cz]

- 30. benchchem.com [benchchem.com]

- 31. benchchem.com [benchchem.com]

- 32. Betulinic acid induces apoptosis by regulating PI3K/Akt signaling and mitochondrial pathways in human cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 33. spandidos-publications.com [spandidos-publications.com]

- 34. Betulinic acid induces autophagy-dependent apoptosis via Bmi-1/ROS/AMPK-mTOR-ULK1 axis in human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 35. mdpi.com [mdpi.com]

β-Amyrone: A Comprehensive Technical Guide to its Biological Activities and Pharmacological Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activities and pharmacological potential of β-amyrone, a pentacyclic triterpenoid (B12794562) found in various plant species. This document summarizes key quantitative data, details experimental protocols for cited biological activities, and visualizes relevant signaling pathways and workflows to support further research and drug development efforts.

Core Biological Activities and Pharmacological Potential

β-Amyrone has demonstrated a broad spectrum of pharmacological activities, positioning it as a promising candidate for the development of novel therapeutics. Its biological effects are multifaceted, encompassing anti-inflammatory, anticancer, antiviral, antifungal, and metabolic regulatory properties.

Anti-inflammatory Activity

β-Amyrone exhibits significant anti-inflammatory effects through the modulation of key inflammatory mediators and signaling pathways.[1][2] It has been shown to inhibit the expression of cyclooxygenase-2 (COX-2), a key enzyme in the synthesis of prostaglandins, which are potent inflammatory mediators.[1][2] Furthermore, β-amyrone modulates the production of cytokines, including the inhibition of the pro-inflammatory cytokine interleukin-6 (IL-6) and the promotion of the anti-inflammatory cytokine interleukin-10 (IL-10).[1] In vivo studies have confirmed its anti-inflammatory potential, demonstrating a dose-dependent reduction of edema in animal models.[1]

Anticancer Activity

Emerging evidence suggests that β-amyrone possesses anticancer properties. Studies have shown its ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cell lines.[3][4] The anticancer effects of β-amyrone are mediated, in part, through the activation of the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways, which are involved in cellular responses to stress and can trigger apoptosis.[3][4]

Antiviral and Antifungal Activities

β-Amyrone has shown notable activity against certain viruses and fungi. It has been reported to inhibit the replication of the Chikungunya virus (CHIKV).[1][2] Additionally, β-amyrone exhibits antifungal properties against various fungal strains.[1][2]

Metabolic Regulatory Effects

β-Amyrone has been investigated for its potential to modulate metabolic processes. It demonstrates inhibitory activity against α-glucosidase and acetylcholinesterase (AChE).[1][2] The inhibition of α-glucosidase can help in managing hyperglycemia by delaying carbohydrate digestion and glucose absorption, suggesting a potential role in diabetes management. Acetylcholinesterase inhibition is a key mechanism in the treatment of Alzheimer's disease, indicating a potential neuroprotective role for β-amyrone.

Quantitative Data Summary

The following tables summarize the quantitative data on the biological efficacy of β-amyrone from various in vitro and in vivo studies.

Table 1: In Vitro Efficacy of β-Amyrone

| Biological Activity | Assay/Cell Line | Parameter | Value | Reference(s) |

| Anti-inflammatory | LPS-stimulated J774 cells | IC50 (NO production) | 4.61 µg/mL | [1][2] |

| Anticancer | Hep-G2 liver cancer cells | IC50 | 25 µM | [3] |

| Antiviral | Vero cells (Chikungunya virus) | EC50 | 86 µM | [1][2] |

| Antifungal | Fungal activity | IC50 | 8 µg/mL | [1][2] |

| Enzyme Inhibition | α-glucosidase | IC50 | 25 µM | [1][2] |

| Enzyme Inhibition | Acetylcholinesterase (AChE) | IC50 | 23 µM | [1][2] |

Table 2: In Vivo Efficacy of β-Amyrone

| Biological Activity | Animal Model | Dosage | Effect | Reference(s) |

| Anti-inflammatory | Phenol-induced ear edema in Balb C mice | 0.1, 0.3, 0.6 mg/kg | Dose-related inhibition of ear edema | [1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) and Cytokine Production in Macrophages

This protocol describes the measurement of nitric oxide and cytokines (IL-6 and IL-10) in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7 or J774).

1. Cell Culture and Seeding:

-

Culture macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

-

Seed the cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and allow them to adhere for 24 hours.[1]

2. Treatment:

-

Pre-treat the cells with various concentrations of β-amyrone (e.g., 2.5, 5, 10 µg/mL) for 2 hours.[1]

-

Stimulate the cells with LPS (1 µg/mL) for 18-24 hours.[1] Include a vehicle control (DMSO) and an unstimulated control group.

3. Nitric Oxide (NO) Measurement (Griess Assay):

-

After incubation, collect the cell culture supernatant.

-

Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).[4][5]

-

Incubate at room temperature for 10-15 minutes, protected from light.[4]

-

Measure the absorbance at 540-570 nm using a microplate reader.[1][6]

-

Calculate the nitrite (B80452) concentration using a sodium nitrite standard curve.

4. Cytokine Measurement (ELISA):

-

Collect the cell culture supernatant after treatment.

-

Quantify the levels of IL-6 and IL-10 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.[7][8][9]

-

Briefly, coat a 96-well plate with the capture antibody. Add the supernatants and standards and incubate. Add the detection antibody, followed by a substrate solution. Stop the reaction and measure the absorbance at the appropriate wavelength.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

This model is used to evaluate the acute anti-inflammatory activity of β-amyrone in rodents.

1. Animals:

2. Treatment:

-

Administer β-amyrone orally or intraperitoneally at the desired doses (e.g., 0.1-0.6 mg/kg).[1]

-

Administer a positive control (e.g., indomethacin (B1671933) or diclofenac) and a vehicle control.

3. Induction of Edema:

-

One hour after treatment, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.[3][10]

4. Measurement of Paw Edema:

-

Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at various time points after induction (e.g., 1, 2, 3, 4, and 5 hours).[10][11]

-

The percentage of inhibition of edema is calculated by comparing the paw volume of the treated groups with the vehicle control group.

Cytotoxicity Assay: MTT Assay

This colorimetric assay assesses the effect of β-amyrone on the metabolic activity of cancer cells (e.g., HepG2) as an indicator of cell viability.

1. Cell Seeding:

-

Seed the cancer cells in a 96-well plate at a density of 5 x 10^3 cells/well and incubate for 24 hours.[12]

2. Treatment:

-

Treat the cells with various concentrations of β-amyrone for a specified duration (e.g., 24, 48, or 72 hours).

3. MTT Addition and Incubation:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 1-4 hours at 37°C.[9]

4. Formazan (B1609692) Solubilization and Measurement:

-

Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[9]

-

Measure the absorbance at 570 nm using a microplate reader.[13]

-

Cell viability is expressed as a percentage of the untreated control.

Enzyme Inhibition Assays

1. α-Glucosidase Inhibition Assay:

-

Prepare a reaction mixture containing α-glucosidase enzyme solution and various concentrations of β-amyrone.[14][15]

-

Pre-incubate the mixture at 37°C for 10 minutes.[15]

-

Initiate the reaction by adding the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).[15]

-

Stop the reaction after a specific incubation period by adding sodium carbonate.[16]

-

Measure the absorbance of the released p-nitrophenol at 405 nm.[14][16]

-

Acarbose can be used as a positive control.

2. Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method):

-

Prepare a reaction mixture in a 96-well plate containing AChE, the substrate acetylthiocholine (B1193921) iodide (ATCI), and various concentrations of β-amyrone.[12]

-

Add 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to the mixture.[12]

-

The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.

-

Monitor the change in absorbance at 405-412 nm over time.[12][17]

-

Donepezil or galantamine can be used as a positive control.

Antiviral Assay: Chikungunya Virus (CHIKV) Replication Inhibition

This assay determines the ability of β-amyrone to inhibit the replication of CHIKV in a suitable cell line (e.g., Vero cells).

1. Cell Culture and Infection:

-

Seed Vero cells in a 24-well plate and allow them to form a monolayer.

-

Infect the cells with CHIKV at a specific multiplicity of infection (MOI).

2. Treatment:

-

After viral adsorption, remove the inoculum and add a medium containing various concentrations of β-amyrone (e.g., 0-235 µM).[2]

3. Incubation and Endpoint Analysis:

-

Incubate the plates for a specified period (e.g., 7 days).[2]

-

The antiviral effect can be quantified by various methods, such as a plaque reduction assay, where the number of viral plaques is counted, or by measuring the reduction in virus-induced cytopathic effect (CPE).

Western Blot Analysis for Signaling Proteins (JNK, p38, NF-κB)

This technique is used to detect changes in the expression and phosphorylation (activation) of key signaling proteins.

1. Cell Lysis and Protein Quantification:

-

After treatment with β-amyrone and/or a stimulant (e.g., LPS or TNF-α), lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[18]

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.[18]

2. Gel Electrophoresis and Protein Transfer:

-

Separate the protein lysates (20-30 µg) by SDS-PAGE.[19]

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.[19]

3. Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.[18]

-

Incubate the membrane with primary antibodies specific for total and phosphorylated forms of JNK, p38, and proteins in the NF-κB pathway (e.g., p65, IκBα).[19]

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[18]

4. Detection and Analysis:

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.[19]

-

Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by β-amyrone and the general workflows of the experimental protocols.

Signaling Pathways

Caption: Anti-inflammatory signaling pathway of β-amyrone.

Caption: Anticancer signaling pathway of β-amyrone.

Experimental Workflows

Caption: Workflow for in vitro anti-inflammatory assays.

Caption: Workflow for in vivo carrageenan-induced paw edema assay.

References

- 1. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]

- 2. researchgate.net [researchgate.net]

- 3. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 4. benchchem.com [benchchem.com]

- 5. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of nitric oxide in LPS-stimulated macrophages of young and senescent mice by δ-tocotrienol and quercetin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bmgrp.com [bmgrp.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. inotiv.com [inotiv.com]

- 11. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]

- 12. sketchviz.com [sketchviz.com]

- 13. m.youtube.com [m.youtube.com]

- 14. GraphViz Examples and Tutorial [graphs.grevian.org]

- 15. Macrophage Inflammatory Assay [en.bio-protocol.org]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

The Multifaceted Mechanism of Action of β-Amyrone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

β-Amyrone, a pentacyclic triterpenoid, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the molecular mechanisms underlying its anti-inflammatory, anticancer, and enzymatic inhibitory effects. Through a systematic review of existing literature, we detail the signaling pathways modulated by β-amyrone, present quantitative data on its bioactivity, and provide detailed experimental protocols for key assays. This document aims to serve as a valuable resource for researchers and professionals in drug discovery and development, facilitating further investigation into the therapeutic potential of β-amyrone.

Core Bioactivities and Quantitative Data

β-Amyrone exhibits a range of biological effects, with key activities summarized below. The following tables present quantitative data from various in vitro and in vivo studies, offering a comparative look at its potency across different biological targets.

Table 1: Anti-inflammatory and Related Activities of β-Amyrone

| Activity | Model System | Parameter | Value |

| Nitric Oxide (NO) Production Inhibition | LPS-stimulated J774 macrophages | IC₅₀ | 4.61 µg/mL[1][2] |

| COX-2 Expression Inhibition | LPS-stimulated J774 macrophages | ~90% reduction | 5 or 10 µg/mL[1] |

| IL-6 and IL-10 Inhibition | LPS-stimulated J774 macrophages | Significant | 10 µg/mL[1][2] |

| Ear Edema Inhibition | Phenol-induced edema in mice | 47% inhibition | 0.6 mg/kg[1][2] |

Table 2: Enzyme Inhibitory and Antiviral Activities of β-Amyrone

| Activity | Target/Virus | Parameter | Value |

| α-Glucosidase Inhibition | - | IC₅₀ | 25 µM[1][2] |

| Acetylcholinesterase (AChE) Inhibition | - | IC₅₀ | 23 µM[1][2] |

| Antifungal Activity | - | IC₅₀ | 8 µg/mL[1][2] |

| Antiviral Activity | Chikungunya virus (CHIKV) in Vero cells | EC₅₀ | 86 µM[1][2] |

Table 3: Anticancer Activity of β-Amyrone

| Activity | Cell Line | Parameter | Value |

| Anticancer Activity | Hep-G2 (Liver Carcinoma) | IC₅₀ | 25 µM[3] |

Key Signaling Pathways Modulated by β-Amyrone

β-Amyrone exerts its biological effects by modulating several key signaling pathways. These pathways are crucial in inflammation and cancer, making β-amyrone a molecule of significant interest.

Anti-inflammatory Signaling

β-Amyrone's anti-inflammatory properties are primarily attributed to its ability to suppress the production of pro-inflammatory mediators. A central mechanism is the inhibition of the cyclooxygenase-2 (COX-2) enzyme, a key player in the synthesis of prostaglandins (B1171923) which are potent inflammatory molecules.[1][4] Furthermore, β-amyrone has been shown to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines such as Interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[1][2] This suggests an upstream regulation of inflammatory signaling, potentially involving the NF-κB pathway.

References

The Discovery and Therapeutic Potential of Amyrin Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pentacyclic triterpenes, α-amyrin and β-amyrin, are naturally occurring isomeric compounds that have garnered significant scientific interest due to their broad spectrum of pharmacological activities. First isolated in the late 19th century, these compounds have been extensively studied, revealing their potential as anti-inflammatory, anti-cancer, antioxidant, and neuroprotective agents, among other therapeutic benefits. This technical guide provides a comprehensive overview of the discovery, history, and key scientific milestones of amyrin compounds. It details their physicochemical properties, outlines experimental protocols for their isolation and biological evaluation, and elucidates their mechanisms of action through key signaling pathways. This document is intended to be a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction and Historical Perspective

The journey of amyrin compounds began in the late 19th century, a period of burgeoning interest in the chemical constituents of medicinal plants. The pioneering work of Vesterberg in 1887 led to the first successful isolation of pure α-amyrin and β-amyrin, along with the determination of their molecular formulas.[1] This discovery laid the foundation for over a century of research into the chemistry and biological activities of these fascinating molecules.

Amyrins belong to the vast class of triterpenoids, which are synthesized in plants and some other organisms through the cyclization of squalene. α-amyrin possesses an ursane (B1242777) skeleton, while β-amyrin has an oleanane (B1240867) skeleton, with the primary structural difference being the location of two methyl groups on the E-ring. These seemingly minor structural variations lead to distinct physicochemical properties and biological activities.

Physicochemical Properties and Quantitative Data

A thorough understanding of the physicochemical properties of α-amyrin and β-amyrin is crucial for their extraction, purification, and formulation into potential therapeutic agents. The following tables summarize key quantitative data for these compounds.

Table 1: Physicochemical Properties of α-Amyrin and β-Amyrin

| Property | α-Amyrin | β-Amyrin | Reference(s) |

| Molecular Formula | C₃₀H₅₀O | C₃₀H₅₀O | [2] |

| Molar Mass | 426.72 g/mol | 426.72 g/mol | [2] |

| Melting Point | 186 °C | 197-197.5 °C | [2] |

| Solubility | Practically insoluble in water | Practically insoluble in water |

Table 2: Biological Activities of α-Amyrin and β-Amyrin (IC₅₀/MIC Values)

| Biological Activity | Target/Assay | Compound/Mixture | IC₅₀/MIC | Reference(s) |

| Antioxidant | DPPH Radical Scavenging | α/β-Amyrin Mixture | 125.55 µg/mL | |

| ABTS Radical Scavenging | α/β-Amyrin Mixture | 155.28 µg/mL | ||

| Anti-inflammatory | Xanthine Oxidase Inhibition | α/β-Amyrin Mixture | 258.22 µg/mL | |

| Anticancer | Hep-G2 (Liver Cancer) | β-Amyrin | 25 µM | [3] |

| MCF-7 (Breast Cancer) | α/β-Amyrin Mixture | 28.45 µg/mL | [3] | |

| KB-oral (Oral Cancer) | α/β-Amyrin Mixture | 18.01 µg/mL | [3] | |

| NCI-H187 (Lung Cancer) | α/β-Amyrin Mixture | 18.42 µg/mL | [3] | |

| HCT116 (Colon Cancer) | α/β-Amyrin Mixture | Significant Activity | [3] | |

| Antibacterial | Escherichia coli | α/β-Amyrin Mixture | 31.25 µg/mL (MIC) | [3] |

Table 3: Yield of Amyrin Compounds from Various Plant Sources

| Plant Source | Part Used | Compound(s) | Yield (g/kg dry weight) | Reference(s) |

| Celastrus hindsii | Leaves | α/β-Amyrin Mixture | 10.75 | |

| Melastoma malabathricum | α-Amyrin | 0.60 | ||

| Swertia longifolia | α-Amyrin | 1.00 | ||

| Canarium tramdenum | α/β-Amyrin Mixture | 1.52 | ||

| Byrsonima crassifolia | α/β-Amyrin Mixture | 9.00 |

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and biological evaluation of amyrin compounds.

General Protocol for Extraction and Isolation of Amyrins from Plant Material

This protocol outlines a standard procedure for the extraction and chromatographic purification of α- and β-amyrin from a plant source.

-

Preparation of Plant Material: The selected plant material (e.g., leaves, bark, resin) is air-dried and ground into a coarse powder.

-

Extraction:

-

Maceration: The powdered plant material is soaked in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) at room temperature for 24-48 hours with occasional agitation.

-

Soxhlet Extraction: For a more exhaustive extraction, a Soxhlet apparatus can be used with an appropriate solvent.

-

-

Concentration: The solvent is removed from the extract under reduced pressure using a rotary evaporator to yield a crude extract.

-

Fractionation (Optional): The crude extract can be subjected to liquid-liquid partitioning with immiscible solvents of increasing polarity (e.g., hexane (B92381), ethyl acetate, and water) to separate compounds based on their polarity. The amyrin-rich fraction (typically the less polar fractions like hexane or ethyl acetate) is then collected.

-

Column Chromatography:

-

The amyrin-rich fraction is adsorbed onto a small amount of silica (B1680970) gel and loaded onto a silica gel column (60-120 mesh).

-

The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity by adding a more polar solvent like ethyl acetate.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

-

Purification and Separation of Isomers:

-

Fractions containing amyrins are combined and may require further purification using techniques like preparative High-Performance Liquid Chromatography (HPLC), often with a C18 reversed-phase column and a mobile phase of acetonitrile (B52724) and water.[2]

-

Separation of α- and β-amyrin can be challenging due to their structural similarity. Reversed-phase HPLC is often effective for this purpose.[2]

-

-

Characterization: The purified compounds are identified and characterized using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR; ¹H and ¹³C), Mass Spectrometry (MS), and comparison with authentic standards.

Key Biological Assay Protocols

-

Preparation of Reagents:

-

Prepare a stock solution of the amyrin sample in methanol.

-

Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Ascorbic acid is used as a positive control.

-

-

Assay Procedure:

-

In a 96-well plate, add 50 µL of various concentrations of the amyrin sample to triplicate wells.

-

Add 150 µL of the DPPH solution to all wells.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

-

Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 The IC₅₀ value is determined by plotting the percentage of scavenging activity against the sample concentration.

-

Cell Culture: Seed cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of the amyrin sample for 24-72 hours.

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.

-

Calculation: Cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.

-

Cell Culture: Seed macrophage cells (e.g., RAW 264.7) in a 96-well plate and incubate to allow adherence.

-

Treatment and Stimulation: Pre-treat the cells with various concentrations of the amyrin sample for 1 hour. Then, stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and incubate for 24 hours.

-

Nitrite (B80452) Measurement: Collect the cell culture supernatant and measure the nitrite concentration (an indicator of NO production) using the Griess reagent.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Calculation: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group, and the IC₅₀ value is determined.

Mechanisms of Action and Signaling Pathways

The diverse pharmacological effects of amyrin compounds are attributed to their ability to modulate specific cellular signaling pathways. This section details their interactions with the NF-κB and cannabinoid receptor pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of numerous genes involved in inflammation and immunity.[4] Under normal conditions, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[4] Upon stimulation by pro-inflammatory signals (e.g., TNF-α, LPS), the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation and the subsequent translocation of NF-κB to the nucleus, where it activates the transcription of pro-inflammatory genes.

Amyrins have been shown to exert their anti-inflammatory effects by inhibiting the activation of the NF-κB pathway.[5][6] This inhibition prevents the production of pro-inflammatory cytokines such as TNF-α and interleukins.[5]

Modulation of the Cannabinoid System

The endocannabinoid system, comprising cannabinoid receptors (CB1 and CB2), their endogenous ligands (endocannabinoids), and the enzymes responsible for their synthesis and degradation, plays a crucial role in regulating pain, inflammation, and mood.

Studies have revealed that α,β-amyrin can directly interact with cannabinoid receptors. Binding studies have shown that α,β-amyrin binds with very high affinity to the CB1 receptor (Ki = 0.133 nM) and with lower affinity to the CB2 receptor (Ki = 1989 nM).[5] By acting as agonists at these receptors, amyrins can mimic the effects of endocannabinoids, leading to analgesic and anti-inflammatory responses.[5][6]

Experimental and Research Workflow

The following diagram illustrates a typical workflow for the research and development of amyrin compounds, from natural source to biological evaluation.

Conclusion and Future Directions

Since their discovery over a century ago, α- and β-amyrin have emerged as promising natural products with a wide range of therapeutic activities. Their well-defined chemical structures and diverse biological effects make them attractive candidates for drug development. Future research should focus on several key areas:

-

Clinical Trials: While preclinical studies are abundant, well-designed clinical trials are needed to establish the safety and efficacy of amyrins in humans for various conditions.

-

Structure-Activity Relationship (SAR) Studies: Synthesis of amyrin derivatives and subsequent biological evaluation can lead to the identification of compounds with enhanced potency and selectivity.

-

Drug Delivery Systems: The poor water solubility of amyrins presents a challenge for their bioavailability. The development of novel drug delivery systems, such as nanoparticles or liposomes, could overcome this limitation.

-

Exploration of Other Biological Activities: The full therapeutic potential of amyrins may not yet be fully realized. Further screening for other biological activities is warranted.

References

- 1. benchchem.com [benchchem.com]